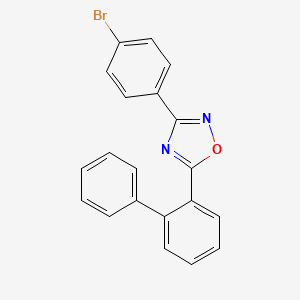
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole, also known as PBD, is a fluorescent compound that is widely used in scientific research. It is a potent and selective inhibitor of microtubule assembly, which makes it a valuable tool for studying cellular processes that involve microtubules.
Mechanism of Action
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole inhibits microtubule assembly by binding to the colchicine site on beta-tubulin. This prevents the formation of microtubules and disrupts cellular processes that rely on microtubules, such as cell division and intracellular transport.
Biochemical and Physiological Effects:
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is its high selectivity for microtubules, which makes it a valuable tool for studying microtubule-related processes. However, 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
1. Development of more soluble derivatives of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole for use in aqueous solutions.
2. Investigation of the potential of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole as a therapeutic agent for cancer and inflammatory diseases.
3. Study of the effects of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole on other cellular processes that involve microtubules.
4. Development of new imaging techniques using 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole as a fluorescent probe.
5. Investigation of the effects of 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole on the microtubule cytoskeleton in different cell types.
Scientific Research Applications
5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is used in a wide range of scientific research applications, including cell biology, cancer research, and drug discovery. It is commonly used as a fluorescent probe to visualize microtubules in live cells. 5-(2-biphenylyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has also been used to study the effects of microtubule-targeting drugs on cancer cells.
properties
IUPAC Name |
3-(4-bromophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-16-12-10-15(11-13-16)19-22-20(24-23-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPDNHAHHGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-2-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-bromophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4763332.png)
![ethyl 6-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4763335.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4763339.png)
![4-methoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4763356.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763365.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4763380.png)

![1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)

![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)